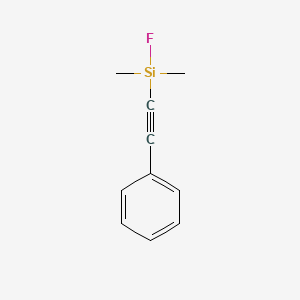
Fluoro-dimethyl-(2-phenylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro-dimethyl-(2-phenylethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 2-phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoro-dimethyl-(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a phenylethynyl lithium reagent, followed by fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine gas source. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of reaction parameters to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro-dimethyl-(2-phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Fluoro-dimethyl-(2-phenylethynyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of fluoro-dimethyl-(2-phenylethynyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can engage in nucleophilic substitution reactions, allowing the compound to modify surfaces or molecules. The phenylethynyl group provides additional reactivity, enabling the formation of π-conjugated systems that can interact with other chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl-(2-phenylethynyl)silane: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluoro-dimethyl-(2-phenylethynyl)germane: Contains a germanium atom instead of silicon, leading to variations in chemical behavior.
Trimethyl-(2-phenylethynyl)silane: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Fluoro-dimethyl-(2-phenylethynyl)silane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired.
Propriétés
Numéro CAS |
42591-61-7 |
|---|---|
Formule moléculaire |
C10H11FSi |
Poids moléculaire |
178.28 g/mol |
Nom IUPAC |
fluoro-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
JBLGVGKEZWHBDW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#CC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


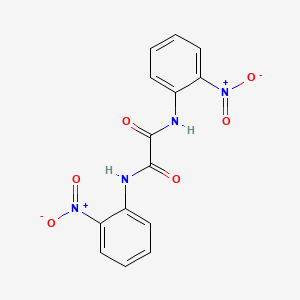
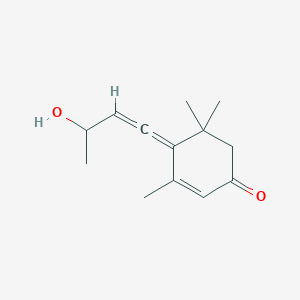
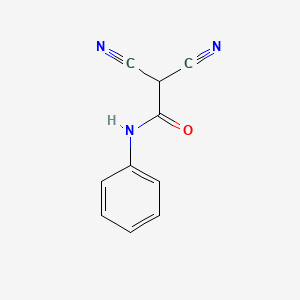
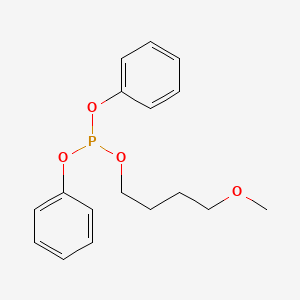
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
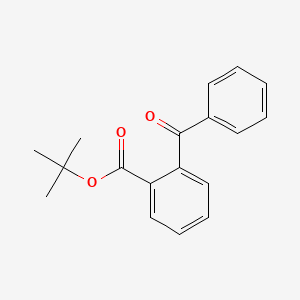
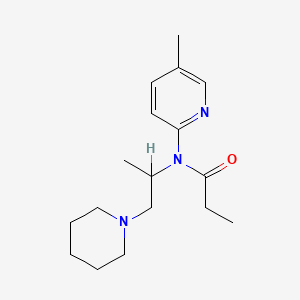

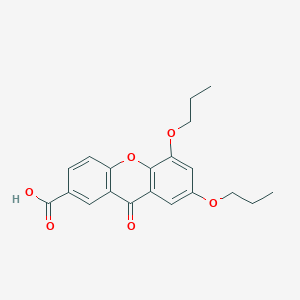
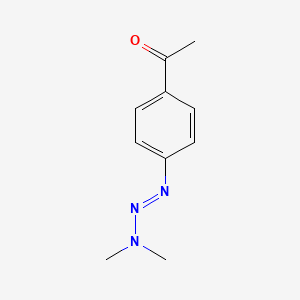
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

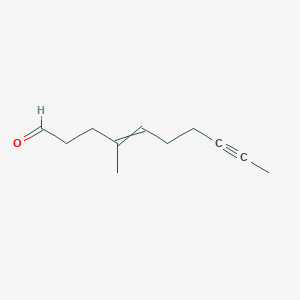
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
